N'-(4-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide
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Description
N'-(4-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.08849790 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : N'-(4-Methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. Such compounds have been synthesized and evaluated for their antimicrobial properties in comparison to standard antibiotics (Amr et al., 2016).
Nonlinear Optical Properties
- Nonlinear Optical Studies : Hydrazones, including this compound derivatives, show potential in nonlinear optical applications. Investigations into their third-order nonlinear optical properties using techniques like single-beam z-scan with nanosecond laser pulses have indicated their suitability for optical device applications like optical limiters and switches (Naseema et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Studies on the adsorption behavior and inhibition mechanism of this compound derivatives on mild steel in hydrochloric acid have been conducted. These compounds are effective corrosion inhibitors, forming a stable adsorption layer on carbon steel and protecting it from corrosion (Cong et al., 2015).
Lipase and α-Glucosidase Inhibition
- Inhibition of Lipase and α-Glucosidase : Research on novel heterocyclic compounds derived from this compound has shown significant lipase and α-glucosidase inhibitory activities. This makes them potential candidates for therapeutic applications related to metabolic disorders (Bekircan et al., 2015).
Supramolecular Architectures and Hydrogen Bonding
- Supramolecular Architecture and Hydrogen Bonding : Novel pyridine-based hydrazone derivatives of this compound exhibit unique supramolecular architectures due to hydrogen bonding. This study provides insights into their structural stabilization and potential applications in materials architecture (Khalid et al., 2021).
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-20-13-7-5-12(6-8-13)10-17-18-14(19)11-21-15-4-2-3-9-16-15/h2-10H,11H2,1H3,(H,18,19)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQYBMCOAPVMSK-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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